Orientin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Orientin is a naturally occurring flavone found in various plants, including barley, chickpeas, and bamboo leaves []. It has gained interest in scientific research due to its potential health benefits. Here's a look at some areas of scientific exploration regarding Orientin:

Antioxidant Properties

Research suggests Orientin exhibits antioxidant properties. Antioxidants help protect cells from damage caused by free radicals, which are unstable molecules involved in various diseases []. Studies have observed Orientin's free radical scavenging activity in cell cultures [, ].

Anti-Inflammatory Effects

Inflammation is the body's natural response to injury or infection. However, chronic inflammation can contribute to various health conditions. Scientific studies have investigated Orientin's potential anti-inflammatory effects. Orientin was observed to suppress the production of inflammatory molecules in certain cell types [, ].

Other Areas of Research

Orientin is being explored for its potential effects in various areas. These include:

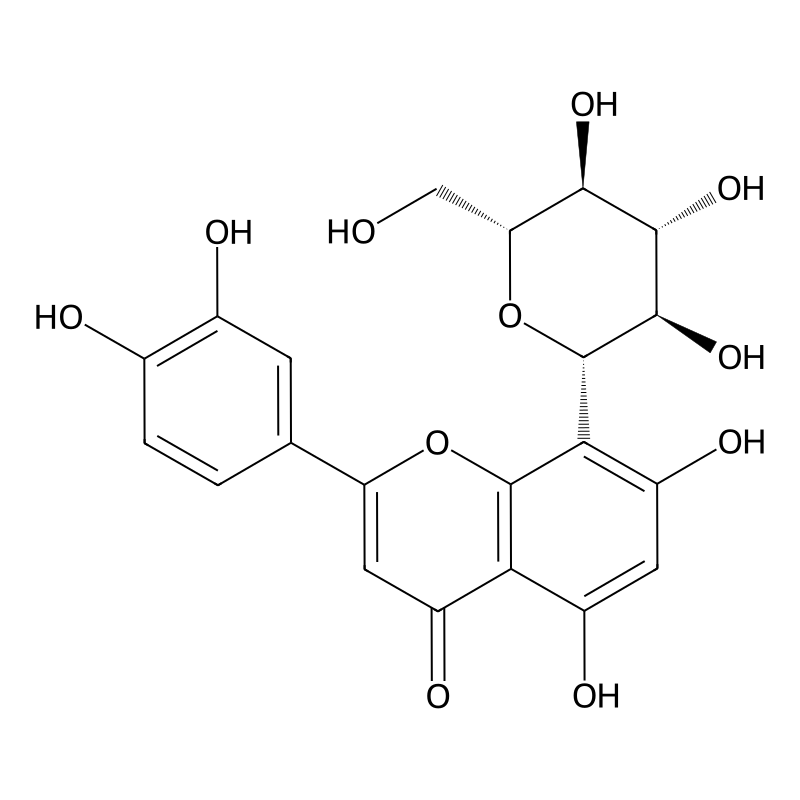

Orientin is a C-glycosyl flavonoid with the IUPAC name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one. Its molecular formula is C21H20O11, and it has a molecular weight of approximately 448.38 g/mol. The compound is characterized by its phenolic structure, which includes two ether groups and one ketone group, making it soluble in polar solvents such as water and methanol .

Orientin is primarily found in various plants, notably in bamboo leaves (Phyllostachys species), passion flower, and Açaí palm. Its identification has been established through methods like mass spectrometry .

- Hydrolysis: Breaking down into its aglycone form (luteolin) and glucose.

- Oxidation: Reacting with oxidizing agents to form various oxidative products.

- Methylation: Adding methyl groups to hydroxyl groups, altering its solubility and biological activity.

These reactions are essential for understanding its stability and reactivity in biological systems .

Orientin exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals effectively, contributing to its protective role against oxidative stress .

- Anti-inflammatory Effects: Orientin mitigates inflammation by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

- Cardiovascular Benefits: Preliminary studies suggest it may act as an anti-arrhythmia agent by dilating cardiac arteries through inhibition of L-type calcium channels .

- Antidiabetic Effects: It has demonstrated potential in managing blood glucose levels in type 2 diabetes models .

Orientin can be synthesized through various methods:

- Natural Extraction: Isolated from plant sources such as bamboo leaves using solvents like methanol or ethanol. For example, extraction from Phyllostachys pubescens yields significant amounts of orientin .

- Biochemical Synthesis: Recent studies have explored enzymatic pathways to convert luteolin into orientin using specific enzymes to enhance yield and efficiency .

- Chemical Synthesis: Laboratory synthesis involves multi-step reactions starting from simpler flavonoids like apigenin or luteolin, followed by glycosylation processes to introduce the glucose moiety at the appropriate position .

The applications of orientin are diverse:

- Nutraceuticals: Used as a dietary supplement due to its antioxidant and anti-inflammatory properties.

- Pharmaceuticals: Investigated for potential therapeutic roles in cardiovascular diseases and diabetes management.

- Cosmetics: Incorporated into skincare products for its antioxidant benefits.

Its versatility makes it a compound of interest in both health and cosmetic industries .

Research on orientin's interactions includes:

- Synergistic Effects: Studies indicate that orientin may enhance the efficacy of other antioxidants when combined.

- Drug Interactions: Investigations are ongoing regarding its influence on drug metabolism and pharmacokinetics, particularly concerning cardiovascular medications.

Understanding these interactions is crucial for developing effective therapeutic strategies that incorporate orientin .

Orientin shares structural similarities with several other flavonoids. Here are some notable comparisons:

| Compound | Structure Type | Unique Characteristics |

|---|---|---|

| Isoorientin | C-glycoside | Luteolin-6-C-glucoside; differs in glycosylation position. |

| Vitexin | C-glycoside | Exhibits strong antioxidant properties; found in various plants. |

| Apigenin | Flavone | Lacks glycosylation; known for anti-inflammatory effects. |

| Luteolin | Flavone | Parent compound; possesses similar antioxidant properties but without glycosylation. |

Orientin's uniqueness lies in its specific glycosylation at the 8-position of luteolin, which enhances its solubility and biological activity compared to its aglycone counterparts .

Ocimum sanctum (Holy Basil)

Ocimum sanctum Linnaeus, commonly known as Holy Basil or Tulsi in Sanskrit, represents one of the most extensively studied botanical sources of orientin [3] [4]. This aromatic herb belonging to the Lamiaceae family has been revered for centuries in Ayurvedic medicine and is indigenous to the Indian subcontinent, with widespread cultivation across India, China, Malaysia, and Middle Eastern countries [3] [4].

The leaves of Ocimum sanctum contain a rich phytochemical profile that includes orientin alongside other flavonoids such as apigenin, apigenin-7-O-glucuronide, molludistin, luteolin, and luteolin-7-O-glucuronide [2]. Nair and colleagues successfully isolated orientin from the leaves through systematic extraction procedures, establishing its presence as a significant bioactive constituent [2]. The extraction methodology typically employs polar solvents such as methanol, ethanol, or water due to the polar nature of orientin, which consists primarily of phenol groups with two ether groups and one ketone group [2].

The plant exhibits distinct morphological characteristics with aromatic leaves featuring serrated edges and grows as an erect, much-branched herb reaching heights of 30-60 centimeters when mature [5]. The leaves are simple, opposite, elliptic to oblong in shape, and can grow up to 5 centimeters in length [5]. Ocimum sanctum demonstrates remarkable adaptability across diverse climatic conditions and has been successfully cultivated from the Andaman and Nicobar islands to the Himalayas at elevations up to 1800 meters above sea level [5].

Modern analytical techniques have confirmed the presence of orientin in Ocimum sanctum through multiple methodologies including High Performance Liquid Chromatography with Photodiode Array detection and Electrospray Ionization Mass Spectrometry [6] [7]. These advanced analytical approaches have enabled precise identification and quantification of orientin alongside twelve other bioactive constituents, establishing comprehensive chemical fingerprints for quality control applications [6] [7].

Phyllostachys Species (Bamboo Leaves)

The genus Phyllostachys, commonly known as running bamboo, comprises approximately 50 species native to East Asia and represents one of the most prolific sources of orientin among all plant families [8]. These bamboo species are characterized by their upright, arching growth habit with hollow, cylindrical culms ranging from 10 to over 100 feet in height depending on the species [8].

Phyllostachys nigra, commonly known as black bamboo or purple bamboo, serves as a particularly important source of orientin [1] [9] [10]. Native to Hunan Province of China, this species has been widely cultivated elsewhere and can grow up to 25 meters tall with slender arching canes that turn black after two or three seasons [10]. A comprehensive phytochemical study conducted by Zhejiang University isolated several flavone C-glycosides from black bamboo leaves, including orientin, homoorientin, vitexin, and isovitexin [10].

Phyllostachys edulis, another significant species within this genus, has demonstrated exceptionally high orientin content in quantitative analyses [11]. Research conducted using High Performance Liquid Chromatography with Diode Array Detection revealed orientin concentrations of 38.45 milligrams per gram in Phyllostachys edulis leaves, representing the highest recorded concentration among all studied bamboo species [11]. This same study found isoorientin levels at 101.30 milligrams per gram and vitexin at 9.42 milligrams per gram, establishing Phyllostachys edulis as a premier source for flavonoid extraction [11].

The pharmacological significance of orientin from bamboo leaves has been extensively documented through vasorelaxation studies [9] [12]. Research investigating the vascular activity of orientin isolated from Phyllostachys nigra demonstrated potent vasorelaxant effects on phenylephrine-induced contractions in isolated thoracic aortic rings from rabbits, with an IC₅₀ value of 2.28 microM in endothelium-intact preparations [9] [12].

Advanced analytical methodologies have been developed specifically for bamboo leaf flavonoid analysis, including High Performance Thin Layer Chromatography methods for simultaneous determination of isoorientin, isovitexin, orientin, and vitexin [13]. These methods achieve excellent correlation coefficients exceeding 0.9995 and demonstrate superior recovery rates, with orientin showing 99.79% average recovery [13].

Trollius Species

The genus Trollius, comprising 31 species inhabiting northern hemisphere regions, represents another significant botanical source of orientin with extensive traditional medicinal applications [14]. Trollius chinensis Bunge and Trollius ledebouri Reichb, primarily distributed across northern China, are commonly utilized in Chinese traditional medicine for treating upper respiratory infections, pharyngitis, tonsillitis, enteritis, canker, and bronchitis [14].

Trollius chinensis has been subjected to intensive phytochemical investigations revealing orientin and vitexin as the primary monomer components of total flavonoids [15] [16] [17]. These compounds belong to the flavone C-glycoside class and demonstrate significantly higher concentrations compared to other flavonoid derivatives within Trollius chinensis preparations [15] [16] [17]. High Performance Liquid Chromatography analysis has established baseline separation methods achieving linear relationships for orientin in concentration ranges of 8.42-84.2 micrograms per milliliter with correlation coefficients of 0.9999 [18].

Optimized extraction procedures for Trollius chinensis have achieved remarkable yields through ultrasonic circulating extraction techniques [19]. Under optimal conditions employing 60% ethanol volume fraction, 1000 revolutions per minute stirring speed, 30°C temperature, 28 minutes ultrasonic irradiation time, 10 milliliters per gram liquid-solid ratio, and 738 watts ultrasonic irradiation power, satisfactory yields of 6.05±0.19 milligrams per gram for orientin and 0.96±0.03 milligrams per gram for vitexin were obtained [19].

The flowers of Trollius chinensis serve as the primary source material, with dried flowers collected from specific geographical regions such as Guyuan, Zhangjiakou, Hebei, China, showing consistent orientin content [20]. Preparative High Performance Liquid Chromatography methods have successfully achieved purification of orientin with purities reaching 98.9%, enabling detailed structural characterization through Nuclear Magnetic Resonance spectroscopy [20].

Seasonal variations significantly influence orientin production in Trollius species, with environmental factors such as temperature, humidity, and light exposure playing crucial roles in flavonoid biosynthesis [21] [22]. Research indicates optimal orientin production occurs under specific environmental conditions including temperatures between 17.5-24.1°C, humidity levels of 67.3-80.2%, and controlled precipitation levels of 2.0-6.6 millimeters [21] [22].

Passiflora Species

The genus Passiflora, encompassing passion flowers and passion fruits, represents a diverse botanical family within Passifloraceae that consistently produces orientin across multiple species [23] [24] [25]. These species are widely distributed across Central and South America, with extensive cultivation in tropical and subtropical regions worldwide [23] [24] [25].

Passiflora incarnata, commonly known as passion flower, has been extensively studied for its flavonoid content including orientin [1] [26]. This species has demonstrated the ability to produce four glycosyl flavonoids including orientin, isoorientin, vitexin, and isovitexin through both natural biosynthesis and induced tissue culture systems [23]. Callus cultures initiated from Passiflora incarnata leaf explants have shown remarkable capacity for flavonoid production under controlled conditions [23].

Passiflora quadrangularis, known as giant granadilla, has revealed significant orientin content through bioguided fractionation studies [25]. Research investigating the sedative activity of aqueous leaf extracts identified vitexin-2''-O-xyloside, vitexin-2''-O-glucoside, orientin-2''-O-xyloside, and orientin-2''-O-glucoside as major flavonoid constituents [25]. The identification and isolation of these compounds employed comprehensive analytical approaches including Thin Layer Chromatography, High Performance Liquid Chromatography with Diode Array Detection, High Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry, and Nuclear Magnetic Resonance analysis [25].

Passiflora edulis, commonly known as passion fruit, presents unique distribution patterns with isoorientin predominating over orientin in fruit rinds [24]. Quantitative analysis using High Performance Thin Layer Chromatography densitometry and High Performance Liquid Chromatography with Diode Array Detection revealed isoorientin content of 0.206±0.001 millimolar through High Performance Thin Layer Chromatography and 0.101±0.001 millimolar through High Performance Liquid Chromatography with Diode Array Detection [24].

Environmental elicitation significantly influences orientin production in Passiflora species, with Ultraviolet-B radiation demonstrating remarkable enhancement of flavonoid biosynthesis [23]. Seven-day exposure of callus cultures to Ultraviolet-B light achieved isoorientin concentrations similar to those found in fresh leaves from greenhouse-grown plants [23]. Methyl jasmonate elicitation also enhanced orientin, vitexin, and isovitexin concentrations, although the stimulation was approximately six-fold weaker for orientin and vitexin compared to Ultraviolet-B treatment [23].

Thlaspi arvense Linn

Thlaspi arvense Linnaeus, commonly known as Field Pennycress, represents a member of the Brassicaceae family that has recently gained attention as a significant source of orientin [27]. This annual herbaceous plant demonstrates wide geographic distribution across Eurasia and North America, with particular abundance in temperate regions [28].

Recent comprehensive phytochemical analysis using Ultra Performance Liquid Chromatography tandem Mass Spectrometry has quantified orientin content in Thlaspi arvense at 636.78 micrograms per gram of crude extract [27]. This represents a substantial concentration that positions Thlaspi arvense among the quantitatively significant sources of orientin in the plant kingdom [27]. The same analysis revealed additional bioactive constituents including isovitexin at 691.73 micrograms per gram, sinigrin at 439.65 micrograms per gram, cynaroside at 47.79 micrograms per gram, and apigenin at 12.97 micrograms per gram [27].

The extraction methodology for Thlaspi arvense typically employs the whole plant and seeds as source material, differing from other orientin-containing species that primarily utilize leaves or flowers [27]. This comprehensive utilization approach enables maximum recovery of bioactive compounds while maintaining sustainable harvesting practices [27].

Thlaspi arvense demonstrates remarkable adaptability to diverse environmental conditions and has been extensively studied for its potential as an alternative oilseed crop [29] [30]. The plant exhibits high protein content reaching 15.2% crude protein with digestibility rates of 70% when fed to livestock, indicating its potential for dual-purpose cultivation as both a source of orientin and agricultural commodity [28].

Ecological studies have revealed that Thlaspi arvense possesses unique secondary metabolite profiles that distinguish it from other Brassicaceae family members [28]. Unlike typical crucifer species that produce allyl isothiocyanates responsible for characteristic mustard odors, Thlaspi arvense produces allyl thiocyanates that generate distinctive garlic-like aromas [28]. This chemical distinction may contribute to reduced discovery rates by crucifer-adapted insects, potentially explaining the species' widespread distribution and ecological success [28].

Cecropia hololeuca

Cecropia hololeuca Miquel, belonging to the Urticaceae family, represents a significant neotropical source of orientin with extensive ethnomedicinal applications [31] [32]. This species is indigenous to the neotropical regions of South America and is commonly known as embaúba in Brazil and related regions [31] [32].

Ethnomedicinal indications for Cecropia hololeuca include diuretic, antihypertensive, sedative, anti-inflammatory, expectorant, antiasthmatic, cough suppressant, anti-thermal, and anticancer applications [31]. Traditional preparation methods involve maceration or decoction of a handful of leaves or roots in one liter of water for diabetic and diuretic purposes [31]. The species has historical significance, with Cecropia hololeuca syrup being incorporated into the First Edition of Brazilian Pharmacopeia in 1929 [31].

Bioguided fractionation studies of Cecropia hololeuca leaves have identified orientin alongside chlorogenic acid, isoorientin, catechin, epicatechin, protocatechuic acid, and procyanidin B2 and C1 through systematic analytical approaches [31]. Among these compounds, isoorientin demonstrated the most effective Angiotensin Converting Enzyme inhibitory activity at 48±1% inhibition, while orientin contributed to the overall synergistic effect of the total extract achieving 40±4% inhibition [31].

The genus Cecropia, comprising approximately 61 native species across the American continent, demonstrates consistent orientin production patterns with Cecropia hololeuca representing one of the most thoroughly characterized species [33]. Phytochemical studies reveal that Cecropia species contain relatively high concentrations of flavonoids in the form of monoglycosides and diglycosides with different sugar units including hexoses, pentoses, and deoxyhexoses [33].

C-linked monoglycosyl flavones, including isoorientin, orientin, isovitexin, and vitexin, represent the most abundant flavonoid subclass in Cecropia species, with isoorientin being the main constituent in Cecropia glaziovii, Cecropia hololeuca, Cecropia insignis, Cecropia obtusifolia, Cecropia pachystachya, and Cecropia peltata [33]. The occurrence of di-C,O-glycosyl flavones has also been documented, contributing to the overall flavonoid diversity within the genus [33].

Seasonal variations significantly influence flavonoid content in Cecropia species, with researchers documenting higher flavonoid content in Cecropia glaziovii leaf extracts collected during the dry season compared to those collected during the rainy period [33]. This seasonal variation pattern suggests that environmental stress conditions may enhance secondary metabolite production in Cecropia species, similar to observations in other plant families [33].

Phylogenetic Distribution

The phylogenetic distribution of orientin demonstrates remarkable diversity across multiple plant families, indicating either ancient origins with subsequent conservation or multiple independent evolutionary events leading to orientin biosynthesis capability [34] [35]. Current evidence suggests that orientin occurs across at least six major plant families: Lamiaceae, Poaceae, Ranunculaceae, Passifloraceae, Brassicaceae, and Urticaceae [1] [2] [34] [35].

Within the Lamiaceae family, orientin production appears to be concentrated primarily within the Ocimum genus, with Ocimum sanctum representing the most extensively characterized species [2] [4] [6]. The consistent presence of orientin across different Ocimum species suggests evolutionary conservation of the biosynthetic machinery required for orientin production within this genus [6] [7].

The Poaceae family demonstrates extensive orientin distribution across multiple Phyllostachys species, indicating potential genus-level conservation of orientin biosynthetic pathways [1] [11] [10]. The presence of orientin in Phyllostachys nigra, Phyllostachys edulis, Phyllostachys bambusoides, and other Phyllostachys species suggests that orientin production may represent a defining biochemical characteristic of this bamboo genus [8] [11] [10].

Ranunculaceae family members, particularly Trollius species, show consistent orientin production across the 31 species comprising this genus [14]. The widespread distribution of Trollius species across northern hemisphere regions combined with consistent orientin production suggests ancient evolutionary origins for orientin biosynthesis within this lineage [14].

The Passifloraceae family presents interesting phylogenetic patterns with orientin production documented across multiple Passiflora species including Passiflora incarnata, Passiflora quadrangularis, Passiflora edulis, and others [23] [24] [25]. The consistent production of both orientin and isoorientin across diverse Passiflora species indicates evolutionary conservation of C-glycosyl flavone biosynthetic pathways within this genus [23] [24] [25].

Recent phylogenetic analyses have revealed that orientin production in different plant families may represent convergent evolution rather than shared ancestry [34] [35]. The structural complexity of orientin, requiring specific glycosyltransferase enzymes for C-glycosidic bond formation, suggests that independent evolutionary events may have led to orientin biosynthesis capability in distantly related plant lineages [34] [35].

Ecological Factors Affecting Orientin Biosynthesis

Environmental conditions play crucial roles in determining orientin biosynthesis rates and accumulation patterns across different plant species [21] [36] [22]. Temperature represents one of the most significant ecological factors influencing orientin production, with optimal ranges varying among species but generally falling within 17.5-24.1°C for maximum flavonoid synthesis [21] [22].

Light exposure, particularly Ultraviolet-B radiation, significantly enhances orientin biosynthesis through activation of phenylpropanoid pathway enzymes [23] [36]. Controlled studies using Passiflora species callus cultures demonstrated that seven-day Ultraviolet-B exposure increased production of all four glycosyl flavonoids including orientin to concentrations similar to those found in fresh leaves from greenhouse-grown plants [23]. The enhancement mechanism involves upregulation of gene expression for key biosynthetic enzymes including chalcone synthase, chalcone isomerase, and specific glycosyltransferases [23] [36].

Humidity levels between 67.3-80.2% provide optimal conditions for orientin biosynthesis in most studied species [21] [22]. These humidity ranges appear to optimize cellular water status while maintaining sufficient stomatal conductance for photosynthetic carbon fixation required for flavonoid precursor synthesis [21] [22].

Precipitation patterns significantly influence seasonal variations in orientin content, with optimal ranges of 2.0-6.6 millimeters providing adequate soil moisture without inducing waterlogging stress [21] [22]. Research on Tetrastigma hemsleyanum revealed that total flavonoid content, including orientin, reached peak levels between 281.3 and 392.8 micrograms per gram under these optimal precipitation conditions [21].

Seasonal variations demonstrate complex interactions between multiple environmental factors affecting orientin biosynthesis [21] [22]. Studies indicate that peak orientin production typically occurs during April-May periods when temperature, humidity, precipitation, and sunshine duration (3.4-5.8 hours) combine optimally [21]. During this period, the production selectivity for orientin reached 0.06, while other flavonoids showed varying selectivity patterns [21].

Drought stress conditions can enhance secondary metabolite synthesis including orientin through activation of stress-responsive transcription factors [36]. The enhancement mechanism involves upregulation of genes encoding antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which are coordinately regulated with flavonoid biosynthesis genes [36].

Salt stress generally decreases phenolic compound production including orientin, as observed in Chinese cabbage studies showing significant reductions in sinapic acid, salicylic acid, and ferulic acid under saline conditions [36]. However, some plant species demonstrate enhanced phenolic acid secretion under alkaline conditions as adaptive responses to ion imbalance [36].

Soil composition and fertility levels influence orientin biosynthesis through their effects on mineral nutrient availability [21] [36]. Nitrogen availability particularly affects the balance between primary and secondary metabolism, with moderate nitrogen stress often enhancing flavonoid production [36]. Phosphorus deficiency can redirect carbon flux toward phenylpropanoid pathway activation, potentially increasing orientin synthesis [36].

Quantitative Analysis in Natural Sources

Quantitative determination of orientin content across natural sources reveals remarkable variation ranging from trace levels to exceptionally high concentrations exceeding 38 milligrams per gram dry weight [11] [27] [13] [37] [19]. Phyllostachys edulis represents the highest quantified source with orientin concentrations of 38.45 milligrams per gram, accompanied by isoorientin at 101.30 milligrams per gram and vitexin at 9.42 milligrams per gram [11].

High Performance Liquid Chromatography with Diode Array Detection has emerged as the gold standard analytical method for orientin quantification, providing excellent separation resolution and quantitative accuracy [13] [37] [6]. Validation parameters consistently demonstrate linear relationships with correlation coefficients exceeding 0.9995 across concentration ranges of 8.42-84.2 micrograms per milliliter for orientin [18] [13].

Trollius chinensis flowers represent another quantitatively significant source, with optimized ultrasonic circulating extraction achieving yields of 6.05±0.19 milligrams per gram for orientin under controlled conditions [19]. The extraction optimization employed systematic investigation of parameters including ethanol volume fraction, stirring speed, temperature, ultrasonic irradiation time, liquid-solid ratio, and ultrasonic irradiation power [19].

Thlaspi arvense demonstrates substantial orientin content at 636.78 micrograms per gram (0.637 milligrams per gram) as determined through Ultra Performance Liquid Chromatography tandem Mass Spectrometry analysis [27]. This quantification was achieved alongside comprehensive profiling of additional bioactive constituents including isovitexin, sinigrin, cynaroside, and apigenin [27].

Bamboo species show considerable variation in orientin content among different cultivars and species [37] [38]. Comparative analysis of three common bamboo species revealed that Phyllostachys nigra contained the highest isoorientin and isovitexin content, while Pleioblastus amarus presented the highest orientin levels among the tested species [37]. Nine cultivars of Phyllostachys pubescens demonstrated varying total effective constituent content ranking as Phyllostachys tubaeformis > Phyllostachys viridisulcata > Phyllostachys obliquinoda > Phyllostachys luteosulcata > Phyllostachys gracilis > Phyllostachys heterocycla > Phyllostachys Tao Kiang > Phyllostachys pubescens > Phyllostachys pachyloen [38].

Passiflora edulis rinds showed isoorientin as the major flavonoid with content of 0.206±0.001 millimolar by High Performance Thin Layer Chromatography densitometry and 0.101±0.001 millimolar by High Performance Liquid Chromatography with Diode Array Detection [24]. The discrepancy between methods was attributed to possible overlapping bands or matrix effects in High Performance Thin Layer Chromatography analysis [24].

Garcinia cowa leaves demonstrated quantifiable orientin content with average concentrations of 0.10% weight per weight calculated on dried weight basis, alongside vitexin at 0.06% weight per weight [39]. Ultra High Performance Liquid Chromatography validation revealed linear relationships for orientin at concentration ranges of 1.32-127.01 micrograms per milliliter with determination correlation coefficients of 0.9999 [39].

Comparative Studies of Orientin Content Across Plant Species

Comparative analysis across plant species reveals distinct patterns in orientin accumulation that reflect both phylogenetic relationships and ecological adaptations [11] [27] [37] [19]. Phyllostachys species consistently demonstrate the highest orientin concentrations among all documented natural sources, with Phyllostachys edulis leading at 38.45 milligrams per gram followed by other bamboo species [11] [37].

Tissue-specific distribution studies indicate that orientin accumulation varies significantly among different plant organs [2] [5] [31]. Leaves generally contain higher orientin concentrations compared to stems, roots, or reproductive organs, reflecting the primary role of flavonoids in photosynthetic tissue protection [2] [5] [31]. However, Trollius chinensis demonstrates exceptional orientin accumulation in flowers, suggesting specialized metabolic allocation for reproductive organ protection [15] [16] [17].

Seasonal variation studies reveal consistent patterns across multiple species, with peak orientin content typically occurring during periods of moderate environmental stress [21] [22]. Spring and early summer periods generally yield highest orientin concentrations, coinciding with active growth phases and moderate temperature conditions [21] [22].

Geographic variation within species shows significant influence of local environmental conditions on orientin biosynthesis [14] [28]. Trollius species from northern Chinese regions demonstrate higher orientin content compared to southern populations, potentially reflecting adaptation to increased ultraviolet radiation exposure at higher latitudes [14].

Extraction methodology comparisons reveal substantial differences in apparent orientin content depending on analytical approaches [24] [13] [19]. Ultrasonic circulating extraction techniques generally achieve higher yields compared to conventional heat extraction methods, while High Performance Liquid Chromatography with Diode Array Detection provides more accurate quantification compared to High Performance Thin Layer Chromatography densitometry [24] [13] [19].

Antioxidant activity correlations demonstrate strong relationships between orientin content and total antioxidant capacity across species [15] [37]. Phyllostachys species extracts with high orientin content show considerable antioxidant activity correlating well with contents of chlorogenic acid, isoorientin, and isovitexin [37]. The correlation coefficients exceed 0.95 for relationships between total flavonoid content and 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity [37].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Procyanidin_C1

Dates

2: Wang X, An F, Wang S, An Z, Wang S. Orientin Attenuates Cerebral Ischemia/Reperfusion Injury in Rat Model through the AQP-4 and TLR4/NF-κB/TNF-α Signaling Pathway. J Stroke Cerebrovasc Dis. 2017 Oct;26(10):2199-2214. doi: 10.1016/j.jstrokecerebrovasdis.2017.05.002. Epub 2017 Jun 20. PubMed PMID: 28645524.

3: Tian T, Zeng J, Zhao G, Zhao W, Gao S, Liu L. Neuroprotective effects of orientin on oxygen-glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons. Exp Biol Med (Maywood). 2018 Jan;243(1):78-86. doi: 10.1177/1535370217737983. Epub 2017 Oct 26. PubMed PMID: 29073777; PubMed Central PMCID: PMC5788155.

4: Bae JS. Inhibitory Effect of Orientin on Secretory Group IIA Phospholipase A2. Inflammation. 2015 Aug;38(4):1631-8. doi: 10.1007/s10753-015-0139-8. PubMed PMID: 25687642.

5: Thangaraj K, Vaiyapuri M. Orientin, a C-glycosyl dietary flavone, suppresses colonic cell proliferation and mitigates NF-κB mediated inflammatory response in 1,2-dimethylhydrazine induced colorectal carcinogenesis. Biomed Pharmacother. 2017 Dec;96:1253-1266. doi: 10.1016/j.biopha.2017.11.088. Epub 2017 Dec 2. PubMed PMID: 29198745.

6: Yadav M, Song F, Huang J, Chakravarti A, Jacob NK. Ocimum flavone Orientin as a countermeasure for thrombocytopenia. Sci Rep. 2018 Mar 22;8(1):5075. doi: 10.1038/s41598-018-23419-x. PubMed PMID: 29567949; PubMed Central PMCID: PMC5864743.

7: Wang S, Yu Y, Feng Y, Zou F, Zhang X, Huang J, Zhang Y, Zheng X, Huang XF, Zhu Y, Liu Y. Protective effect of the orientin on noise-induced cognitive impairments in mice. Behav Brain Res. 2016 Jan 1;296:290-300. doi: 10.1016/j.bbr.2015.09.024. Epub 2015 Sep 21. PubMed PMID: 26392065.

8: Liu Y, Lan N, Ren J, Wu Y, Wang ST, Huang XF, Yu Y. Orientin improves depression-like behavior and BDNF in chronic stressed mice. Mol Nutr Food Res. 2015 Jun;59(6):1130-42. doi: 10.1002/mnfr.201400753. Epub 2015 Apr 29. Erratum in: Mol Nutr Food Res. 2015 Jul;59(7):1411. PubMed PMID: 25788013.

9: Koeppen BH. C-Glycosylflavonoids. The chemistry of orientin and iso-orientin. Biochem J. 1965 Nov;97(2):444-8. PubMed PMID: 16749149; PubMed Central PMCID: PMC1264660.

10: An F, Wang S, Tian Q, Zhu D. Effects of orientin and vitexin from Trollius chinensis on the growth and apoptosis of esophageal cancer EC-109 cells. Oncol Lett. 2015 Oct;10(4):2627-2633. Epub 2015 Aug 18. PubMed PMID: 26622901; PubMed Central PMCID: PMC4580036.

11: Guo D, Hu X, Zhang H, Lu C, Cui G, Luo X. Orientin and neuropathic pain in rats with spinal nerve ligation. Int Immunopharmacol. 2018 May;58:72-79. doi: 10.1016/j.intimp.2018.03.013. Epub 2018 Mar 17. PubMed PMID: 29558662.

12: Nash LA, Sullivan PJ, Peters SJ, Ward WE. Rooibos flavonoids, orientin and luteolin, stimulate mineralization in human osteoblasts through the Wnt pathway. Mol Nutr Food Res. 2015 Mar;59(3):443-53. doi: 10.1002/mnfr.201400592. Epub 2015 Jan 14. PubMed PMID: 25488131.

13: Law BN, Ling AP, Koh RY, Chye SM, Wong YP. Neuroprotective effects of orientin on hydrogen peroxide induced apoptosis in SH SY5Y cells. Mol Med Rep. 2014 Mar;9(3):947-54. doi: 10.3892/mmr.2013.1878. Epub 2013 Dec 24. PubMed PMID: 24366367.

14: Lee W, Ku SK, Bae JS. Vascular barrier protective effects of orientin and isoorientin in LPS-induced inflammation in vitro and in vivo. Vascul Pharmacol. 2014 Jul;62(1):3-14. doi: 10.1016/j.vph.2014.04.006. Epub 2014 May 2. PubMed PMID: 24792192.

15: Liu L, Wu Y, Huang X. Orientin protects myocardial cells against hypoxia-reoxygenation injury through induction of autophagy. Eur J Pharmacol. 2016 Apr 5;776:90-8. doi: 10.1016/j.ejphar.2016.02.037. Epub 2016 Feb 11. PubMed PMID: 26875637.

16: Qi S, Feng Z, Li Q, Qi Z, Zhang Y. Inhibition of ROS-mediated activation Src-MAPK/AKT signaling by orientin alleviates H(2)O(2)-induced apoptosis in PC12 cells. Drug Des Devel Ther. 2018 Nov 16;12:3973-3984. doi: 10.2147/DDDT.S178217. eCollection 2018. PubMed PMID: 30510405; PubMed Central PMCID: PMC6248275.

17: Da Silva RZ, Yunes RA, de Souza MM, Delle Monache F, Cechinel-Filho V. Antinociceptive properties of conocarpan and orientin obtained from Piper solmsianum C. DC. var. solmsianum (Piperaceae). J Nat Med. 2010 Oct;64(4):402-8. doi: 10.1007/s11418-010-0421-x. Epub 2010 May 15. PubMed PMID: 20473574.

18: Kim SJ, Pham TH, Bak Y, Ryu HW, Oh SR, Yoon DY. Orientin inhibits invasion by suppressing MMP-9 and IL-8 expression via the PKCα/ ERK/AP-1/STAT3-mediated signaling pathways in TPA-treated MCF-7 breast cancer cells. Phytomedicine. 2018 Nov 15;50:35-42. doi: 10.1016/j.phymed.2018.09.172. Epub 2018 Sep 18. PubMed PMID: 30466990.

19: Chen F, Zhang Q, Liu J, Gu H, Yang L. An efficient approach for the extraction of orientin and vitexin from Trollius chinensis flowers using ultrasonic circulating technique. Ultrason Sonochem. 2017 Jul;37:267-278. doi: 10.1016/j.ultsonch.2017.01.012. Epub 2017 Jan 10. PubMed PMID: 28427633.

20: Li F, Zong J, Zhang H, Zhang P, Xu L, Liang K, Yang L, Yong H, Qian W. Orientin Reduces Myocardial Infarction Size via eNOS/NO Signaling and Thus Mitigates Adverse Cardiac Remodeling. Front Pharmacol. 2017 Dec 21;8:926. doi: 10.3389/fphar.2017.00926. eCollection 2017. PubMed PMID: 29311930; PubMed Central PMCID: PMC5742593.

Explore Compound Types